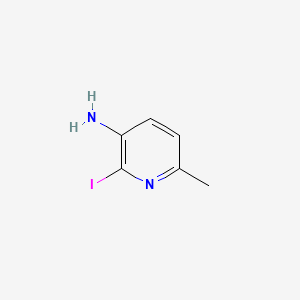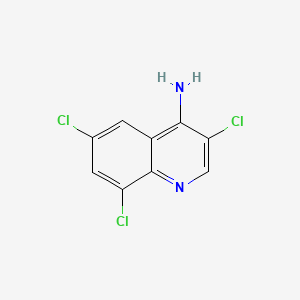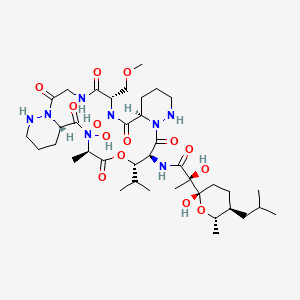
1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine is a chemical compound with the molecular formula C12H18BrN3O2S and a molecular weight of 348.26 g/mol . This compound is characterized by the presence of a bromopyridine group, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom into the pyridine ring.
Sulfonylation: Addition of a sulfonyl group to the bromopyridine.
Piperidine Ring Formation: Formation of the piperidine ring structure.
Ethanamine Addition: Introduction of the ethanamine group to the piperidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromopyridine and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The piperidine ring structure contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine can be compared with other similar compounds, such as:
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 4-Piperidinemethanamine, 1-[(5-bromo-3-pyridinyl)sulfonyl]-α-methyl
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
1-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-9(14)10-2-4-16(5-3-10)19(17,18)12-6-11(13)7-15-8-12/h6-10H,2-5,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBFQCNVAAEACW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/new.no-structure.jpg)








